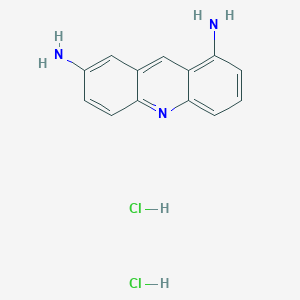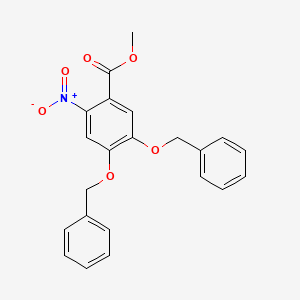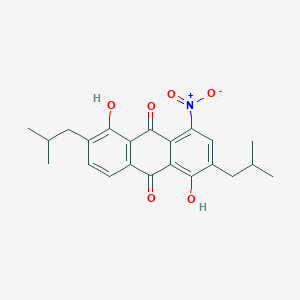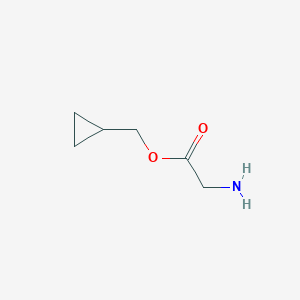
(E)-Methyl 2-(2-((aminooxy)methyl)phenyl)-3-methoxyacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Methyl 2-(2-((aminooxy)methyl)phenyl)-3-methoxyacrylate is an organic compound with a complex structure that includes an aminooxy group, a methoxy group, and an acrylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 2-(2-((aminooxy)methyl)phenyl)-3-methoxyacrylate typically involves multiple steps. One common method includes the reaction of a phenylacetic acid derivative with an aminooxy compound under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(E)-Methyl 2-(2-((aminooxy)methyl)phenyl)-3-methoxyacrylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
(E)-Methyl 2-(2-((aminooxy)methyl)phenyl)-3-methoxyacrylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-Methyl 2-(2-((aminooxy)methyl)phenyl)-3-methoxyacrylate involves its interaction with specific molecular targets and pathways. The aminooxy group can form covalent bonds with certain biomolecules, leading to inhibition or modification of their activity. This compound may also interact with cellular pathways involved in inflammation or cancer progression .
類似化合物との比較
Similar Compounds
Some similar compounds include:
- Methyl 2-(2-((aminooxy)methyl)phenyl)-3-methoxypropanoate
- Ethyl 2-(2-((aminooxy)methyl)phenyl)-3-methoxyacrylate
- Propyl 2-(2-((aminooxy)methyl)phenyl)-3-methoxyacrylate
Uniqueness
(E)-Methyl 2-(2-((aminooxy)methyl)phenyl)-3-methoxyacrylate is unique due to its specific structural features, such as the presence of both an aminooxy group and a methoxyacrylate ester.
特性
分子式 |
C12H15NO4 |
|---|---|
分子量 |
237.25 g/mol |
IUPAC名 |
methyl (E)-2-[2-(aminooxymethyl)phenyl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C12H15NO4/c1-15-8-11(12(14)16-2)10-6-4-3-5-9(10)7-17-13/h3-6,8H,7,13H2,1-2H3/b11-8+ |
InChIキー |
VGOXZEMRLRLQKV-DHZHZOJOSA-N |
異性体SMILES |
CO/C=C(\C1=CC=CC=C1CON)/C(=O)OC |
正規SMILES |
COC=C(C1=CC=CC=C1CON)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


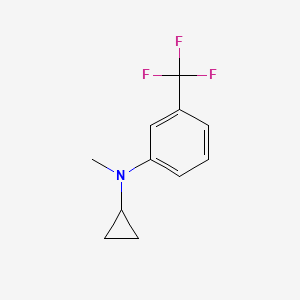
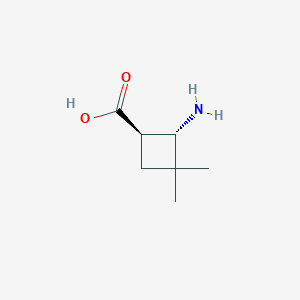
![(1S,3R,6S,8S,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55S,56S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol](/img/structure/B13146679.png)
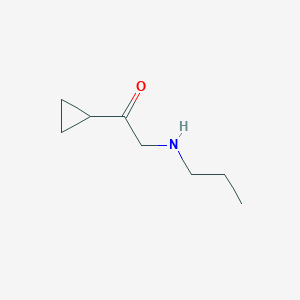
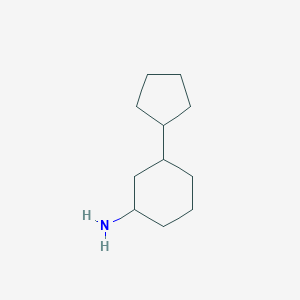
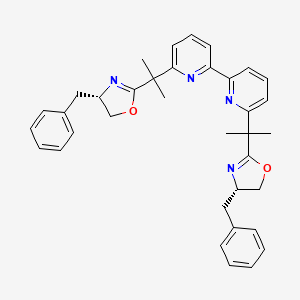
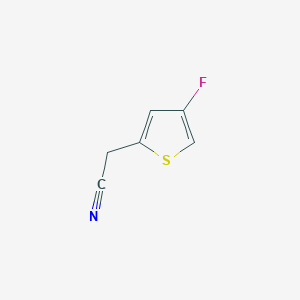
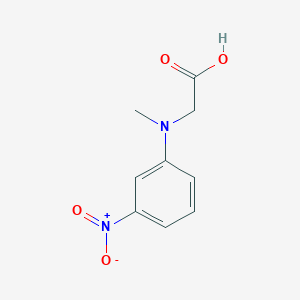
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-iodobenzene-1-sulfonamide](/img/structure/B13146728.png)

